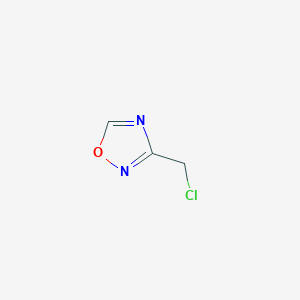

3-(Chloromethyl)-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c4-1-3-5-2-7-6-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNKGJCEHOJIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370930 | |

| Record name | 3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51791-12-9 | |

| Record name | 3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Chloromethyl)-1,2,4-oxadiazole CAS number and properties

CAS Number: 51791-12-9

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Data

3-(Chloromethyl)-1,2,4-oxadiazole is a reactive heterocyclic compound widely utilized as a versatile building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of a reactive chloromethyl group attached to the stable 1,2,4-oxadiazole ring, enabling a variety of chemical transformations.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 51791-12-9 | [1][2][3][4] |

| Molecular Formula | C₃H₃ClN₂O | [1][2][4] |

| Molecular Weight | 118.52 g/mol | [1][2][4] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | 58 °C | |

| Density | 1.372 g/cm³ | |

| Flash Point | 67.8 °C | |

| pKa (Predicted) | -1.81 ± 0.32 | |

| InChI | InChI=1S/C3H3ClN2O/c4-1-3-5-2-7-6-3/h2H,1H2 | [1] |

| SMILES | ClCC1=NOC=N1 | [1] |

Spectral Data

Spectral data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data |

| ¹H NMR | A ¹H NMR spectrum is available and can be accessed through chemical databases such as ChemicalBook.[1] |

| ¹³C NMR | Specific data not readily available in the conducted search. |

| Mass Spectrometry | Specific data not readily available in the conducted search. |

| Infrared (IR) Spectroscopy | Specific data not readily available in the conducted search. |

Synthesis and Reactivity

Experimental Synthesis Protocol

The synthesis of this compound can be achieved through several routes, with the reaction of an amidoxime with an acyl chloride being a common method.[5][6][7] Below is a representative protocol based on this approach.

Reaction: Chloroacetamidoxime reacts with an activating agent followed by cyclization to yield this compound. A more general synthesis for substituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid, followed by cyclodehydration.

Materials:

-

Chloroacetamidoxime

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Acylating agent (e.g., Chloroacetyl chloride) or a carboxylic acid and a coupling agent (e.g., EDC, DCC)

-

Base (e.g., Triethylamine, Pyridine)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Amidoxime Preparation: Prepare chloroacetamidoxime from chloroacetonitrile and hydroxylamine.

-

Acylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chloroacetamidoxime in the chosen anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the acylating agent (or the carboxylic acid and coupling agent) and the base to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cyclization: Upon completion of the acylation, the intermediate O-acylamidoxime can be cyclized to the 1,2,4-oxadiazole. This can often be achieved by heating the reaction mixture or by the addition of a dehydrating agent.

-

Work-up and Purification:

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates and desired yields.

Caption: Synthetic pathway for this compound.

Reactivity and Common Transformations

The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities.

N-Alkylation of Amines: A common application is the N-alkylation of primary and secondary amines to introduce the 1,2,4-oxadiazol-3-ylmethyl moiety.

Experimental Protocol for N-Alkylation of Piperidine:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in an appropriate solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents), to the solution.

-

Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress using TLC.

-

Work-up and Purification:

Caption: Workflow for a typical N-alkylation reaction.

Applications in Drug Discovery and Agrochemicals

The 1,2,4-oxadiazole scaffold is a known bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[10] Consequently, this compound serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules.

Role as an Acetylcholinesterase Inhibitor Precursor

Derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The general mechanism involves the binding of the inhibitor to the active site of AChE, preventing acetylcholine from being hydrolyzed.

Additionally, derivatives of this compound have demonstrated nematicidal activity, with evidence suggesting they affect the acetylcholine receptor in nematodes.[12]

Caption: Inhibition of Acetylcholinesterase by 1,2,4-oxadiazole derivatives.

Safety and Handling

This compound is a reactive and potentially hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

References

- 1. Buy this compound | 51791-12-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides [mdpi.com]

- 7. soc.chim.it [soc.chim.it]

- 8. benchchem.com [benchchem.com]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and First Synthesis of 3-(Chloromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for ester and amide functional groups. This technical guide provides a comprehensive overview of the initial discovery and first reported synthesis of a key derivative, 3-(Chloromethyl)-1,2,4-oxadiazole. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Historical Context: The Dawn of 1,2,4-Oxadiazoles

The journey of the 1,2,4-oxadiazole ring system began in 1884 with the pioneering work of Tiemann and Krüger. Their initial synthesis laid the groundwork for the exploration of this heterocyclic family. However, it was not until decades later that the specific synthesis of this compound was reported, unlocking new avenues for chemical exploration and drug discovery.

The First Synthesis of this compound

The first documented synthesis of this compound was reported by J.A. Claisse and his colleagues in a 1973 publication in the Journal of the Chemical Society, Perkin Transactions I.[1] This seminal work detailed the reaction of 2-chloro-acetamide oxime with trimethoxymethane in the presence of a catalytic amount of boron trifluoride diethyl etherate.[1]

Experimental Protocol

The following is a detailed methodology for the first synthesis of this compound, based on the work of Claisse et al.

Materials:

-

2-Chloro-acetamide oxime

-

Trimethoxymethane (Trimethyl orthoformate)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Appropriate anhydrous solvent (e.g., dioxane or tetrahydrofuran)

-

Standard laboratory glassware for inert atmosphere reactions

-

Purification apparatus (distillation or chromatography)

Procedure:

-

Reaction Setup: A solution of 2-chloro-acetamide oxime in an anhydrous solvent is prepared in a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To this solution, trimethoxymethane is added, followed by the dropwise addition of a catalytic amount of boron trifluoride diethyl etherate.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated gently, depending on the specific conditions outlined in the original publication, for a sufficient period to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is quenched, typically with an aqueous solution. The product is then extracted into a suitable organic solvent. The organic layer is washed, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

Logical Workflow of the First Synthesis

The synthesis follows a logical progression from starting materials to the final product, as illustrated in the workflow diagram below.

Caption: Workflow for the first synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the first synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃H₃ClN₂O | |

| Molecular Weight | 118.52 g/mol | |

| CAS Number | 51791-12-9 | [1] |

| Boiling Point | Not explicitly stated in abstract | |

| Yield | Not explicitly stated in abstract |

Note: Detailed quantitative data such as boiling point and yield would be found in the full experimental section of the original publication.

Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR | A singlet for the chloromethyl protons (CH₂Cl) and a singlet for the oxadiazole ring proton (CH). |

| ¹³C NMR | Resonances corresponding to the chloromethyl carbon, the two distinct carbons of the oxadiazole ring. |

| IR | Characteristic peaks for C-H, C=N, and C-O stretching vibrations of the oxadiazole ring, and a peak for the C-Cl bond. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. The experimental workflow is a linear process as depicted in the Graphviz diagram above.

Conclusion

The 1973 synthesis of this compound by Claisse and his team marked a significant step in the exploration of 1,2,4-oxadiazole chemistry. This foundational work provided a key building block that continues to be utilized by researchers in the development of new chemical entities with potential applications in medicine and materials science. This technical guide serves as a detailed resource for understanding the origins and first synthesis of this important heterocyclic compound.

References

Spectroscopic and Synthetic Profile of 3-(Chloromethyl)-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of the heterocyclic compound 3-(Chloromethyl)-1,2,4-oxadiazole. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document combines confirmed physical properties with predicted spectroscopic data based on closely related analogues. The experimental protocols are presented as plausible methods for synthesis and analysis.

Core Compound Information

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 51791-12-9 | [2] |

| Molecular Formula | C₃H₃ClN₂O | [1] |

| Molecular Weight | 118.52 g/mol | [1][2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The chemical shifts are estimated based on spectral data for similar 1,2,4-oxadiazole derivatives.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -CH₂Cl | ~ 4.7 | Singlet | The singlet is due to the absence of adjacent protons. The chemical shift is influenced by the electronegative chlorine atom and the oxadiazole ring. |

| Oxadiazole-H | ~ 8.5 | Singlet | This corresponds to the proton at the C5 position of the 1,2,4-oxadiazole ring. |

| ¹³C NMR | |||

| -CH₂Cl | ~ 35-45 | - | The carbon of the chloromethyl group is expected in this region. |

| Oxadiazole C3 | ~ 165-170 | - | This is the carbon atom of the oxadiazole ring to which the chloromethyl group is attached. |

| Oxadiazole C5 | ~ 155-160 | - | This is the carbon atom of the oxadiazole ring bearing a hydrogen atom. |

Table 2: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100 | Medium | C-H Stretch | Oxadiazole C-H |

| ~ 1600-1550 | Medium-Strong | C=N Stretch | Oxadiazole Ring |

| ~ 1450-1400 | Medium | C-N Stretch | Oxadiazole Ring |

| ~ 1300-1200 | Strong | C-O-N Stretch | Oxadiazole Ring |

| ~ 750-700 | Strong | C-Cl Stretch | Chloromethyl Group |

Table 3: Predicted Mass Spectrometry (MS) Fragmentation

Method: Electron Ionization (EI). The fragmentation pattern is proposed based on the general fragmentation of 1,2,4-oxadiazoles.[3]

| m/z | Proposed Fragment Ion | Notes |

| 118/120 | [M]⁺ | Molecular ion peak, showing isotopic pattern for chlorine. |

| 83 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 69 | [C₂H₂N₂O]⁺ | Fragmentation of the chloromethyl side chain. |

| 49 | [CH₂Cl]⁺ | Chloromethyl cation. |

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is a two-step process involving the formation of an O-acyl amidoxime intermediate followed by cyclodehydration.

Step 1: Synthesis of N'-(2-chloroacetyl)acetamidoxime

-

To a solution of acetamidoxime (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate.

Step 2: Cyclodehydration to this compound

-

The crude N'-(2-chloroacetyl)acetamidoxime is dissolved in a high-boiling point solvent such as toluene or dioxane.

-

A dehydrating agent, for instance, phosphorus oxychloride (POCl₃) or a Burgess reagent, is added to the solution.

-

The mixture is heated to reflux (typically >100 °C) for several hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After cooling, the reaction mixture is carefully poured into ice water and neutralized with a suitable base (e.g., sodium bicarbonate).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the purified compound is prepared on a potassium bromide (KBr) plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared.

-

Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrophotometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 amu.

Visualized Workflow

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the spectroscopic characterization of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Chloromethyl)-1,2,4-oxadiazole, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its structural characteristics, physical and spectral properties, and provides insights into its synthesis and reactivity.

Chemical Identity and Structure

This compound is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. The presence of a reactive chloromethyl group makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 51791-12-9[1] |

| Molecular Formula | C₃H₃ClN₂O[1][2][3] |

| Molecular Weight | 118.52 g/mol [1][2][3] |

| Canonical SMILES | C1=NC(=NO1)CCl[1] |

| InChI | InChI=1S/C3H3ClN2O/c4-1-3-5-2-7-6-3/h2H,1H2[1] |

| InChIKey | YSNKGJCEHOJIDK-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. While experimentally determined data for some properties are limited, a combination of reported and predicted values provides a useful profile of this compound.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Physical State | Liquid (at standard conditions) | Assumed based on boiling point |

| Boiling Point | 58 °C | lookchem.com |

| 188.4 °C at 760 mmHg | MySkinRecipes | |

| Density | 1.372 g/cm³ (Predicted) | MySkinRecipes |

| Vapor Pressure | 0.827 mmHg at 25 °C | lookchem.com |

| Refractive Index | 1.479 | lookchem.com |

| Solubility | No specific data available, but expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | General chemical knowledge |

Note: Conflicting boiling point data exists in the available literature, which may be due to the data being from technical grade samples or predictions.

Spectral Data and Characterization

Table 3: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | A singlet for the chloromethyl protons (CH₂Cl) is expected around δ 4.6-4.8 ppm. A singlet for the oxadiazole ring proton (CH) is anticipated further downfield, likely in the range of δ 8.5-9.0 ppm. |

| ¹³C NMR | The chloromethyl carbon (CH₂Cl) would likely appear around δ 35-45 ppm. The two carbon atoms of the oxadiazole ring are expected to have distinct chemical shifts, with the carbon attached to the chloromethyl group (C3) appearing around δ 165-170 ppm and the other ring carbon (C5) around δ 155-160 ppm. |

| FTIR (cm⁻¹) | Characteristic peaks are expected for C-H stretching of the oxadiazole ring (~3100-3150 cm⁻¹), C=N stretching of the oxadiazole ring (~1600-1650 cm⁻¹), N-O stretching (~1300-1400 cm⁻¹), and C-Cl stretching (~650-800 cm⁻¹). |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ at m/z 118/120 (due to ³⁵Cl and ³⁷Cl isotopes) is expected. Common fragmentation patterns for 1,2,4-oxadiazoles include the loss of the side chain and cleavage of the heterocyclic ring. A significant fragment would be the loss of the chloromethyl radical to give an ion at m/z 69. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with an acylating agent.[4] For the synthesis of this compound, a plausible route starts from 2-chloro-acetamide oxime and a one-carbon synthon like trimethoxymethane.

General Procedure:

A mixture of 2-chloro-acetamide oxime and an excess of trimethoxymethane is heated in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature and the excess trimethoxymethane is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Methods

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution spectrometer using a deuterated solvent such as CDCl₃.

-

Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry (MS): The mass spectrum should be recorded to confirm the molecular weight and fragmentation pattern.

-

Purity Analysis: Purity can be assessed by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Reactivity and Applications

The primary driver of the reactivity of this compound is the electrophilic chloromethyl group. This group readily undergoes nucleophilic substitution reactions with a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity makes it a versatile building block for the introduction of the 1,2,4-oxadiazole moiety into larger molecules.

The 1,2,4-oxadiazole ring itself is a known bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[5] Consequently, this compound is a valuable intermediate in the synthesis of compounds with potential applications as anti-inflammatory, antimicrobial, and anticancer agents.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Reactivity Pathway

The diagram below illustrates the key reactive pathway of this compound in nucleophilic substitution reactions.

Caption: Nucleophilic substitution reactivity of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-1,2,4-oxadiazole: Mechanism and Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(chloromethyl)-1,2,4-oxadiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the primary synthetic pathway, including the preparation of the key intermediate, 2-chloroacetamidoxime. A plausible reaction mechanism for the final cyclization step is elucidated, and key intermediates are identified. Detailed experimental protocols, supported by quantitative data and spectroscopic characterization, are presented to enable the replication of the synthesis.

Introduction

The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties. It often serves as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. The title compound, this compound, is a particularly useful intermediate due to its reactive chloromethyl group, which allows for further molecular elaboration and the construction of diverse compound libraries for drug discovery programs. This guide focuses on a robust and accessible synthetic route to this important building block.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step process. The first step involves the synthesis of the crucial precursor, 2-chloroacetamidoxime, from chloroacetonitrile. The second step is the cyclization of 2-chloroacetamidoxime with an orthoformate, such as trimethyl orthoformate, in the presence of a Lewis acid catalyst to yield the final product.

The Chloromethyl Group in 1,2,4-Oxadiazoles: A Hub of Reactivity for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for ester and amide functionalities. The introduction of a chloromethyl group onto this heterocyclic core unlocks a versatile platform for synthetic diversification, enabling the facile introduction of a wide array of functional groups through nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity of the chloromethyl group in 1,2,4-oxadiazoles, presenting quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in the fields of drug discovery and chemical synthesis.

The Reactive Nature of the Chloromethyl Group

The chloromethyl group attached to the 1,2,4-oxadiazole ring serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is attributed to the electron-withdrawing nature of the 1,2,4-oxadiazole ring, which enhances the partial positive charge on the methylene carbon, making it susceptible to attack by a wide range of nucleophiles. The primary mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction, characterized by a backside attack of the nucleophile, leading to the displacement of the chloride ion.

The general workflow for the synthesis and subsequent reaction of chloromethyl-1,2,4-oxadiazoles is depicted below. The synthesis typically involves the cyclization of an appropriate amidoxime with chloroacetyl chloride or a related derivative. The resulting chloromethyl-1,2,4-oxadiazole is then reacted with a chosen nucleophile to yield the desired substituted product.

Nucleophilic Substitution Reactions: A Quantitative Overview

The chloromethyl group on the 1,2,4-oxadiazole ring readily reacts with a diverse range of nucleophiles, including amines, thiols, and alcohols. The following tables summarize quantitative data from the literature for these key transformations, providing a comparative overview of reaction conditions and yields.

Reactions with Nitrogen Nucleophiles

Nitrogen-based nucleophiles, particularly primary and secondary amines, are commonly employed to generate aminomethyl-1,2,4-oxadiazole derivatives, which are of significant interest in medicinal chemistry.

| 1,2,4-Oxadiazole Reactant | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Aryl-5-chloromethyl-1,2,4-oxadiazole | Piperazine aryl derivatives | Pyridine | THF | Room Temp | 16-24 | Good |

| 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol | 4-(4-(Trifluoromethyl)phenyl)piperazine | Pyridine | THF | Room Temp | 16 | High |

Reactions with Sulfur Nucleophiles

Thiol-based nucleophiles provide access to a variety of thioether derivatives. These reactions are typically high-yielding and proceed under mild conditions.

| 1,2,4-Oxadiazole Reactant | Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| 3-Aryl-5-chloromethyl-1,2,4-oxadiazole | NH4SCN | - | Triethylene glycol | 60 | - | Good |

| 5-Thiocyanato-3-aryl-1,2,4-oxadiazole | Various tertiary or secondary alcohols | - | Solvent-free | 60 | 10-30 min | Good |

| 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles | 4-Fluorothiophenol | - | - | - | - | - |

| 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles | 2-Mercaptobenzoxazole | - | - | - | - | - |

| 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles | 5-Methoxy-2-mercaptobenzimidazole | - | - | - | - | - |

Reactions with Oxygen Nucleophiles

The reaction of chloromethyl-1,2,4-oxadiazoles with alcohols or alkoxides yields the corresponding ether derivatives.

| 1,2,4-Oxadiazole Reactant | Nucleophile | Base/Conditions | Solvent | Temperature (°C) | Time | Yield (%) |

| 1,2,4-Oxadiazole[4,5-a]pyridinium salt | Methanol | Triethylamine | Benzene | Room Temp | 48 h | 15 |

| 1,2,4-Oxadiazole[4,5-a]pyridinium salt | Sodium Methoxide | - | Benzene | - | - | 6-34 |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of a representative chloromethyl-1,2,4-oxadiazole and a subsequent nucleophilic substitution reaction.

Synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

Materials:

-

Benzamidoxime

-

Triethylamine

-

Chloroacetyl chloride

-

Dichloromethane

-

Toluene

Procedure:

-

To a solution of benzamidoxime in dichloromethane, add triethylamine and cool the mixture to 0 °C.

-

Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Remove the dichloromethane under reduced pressure.

-

Add toluene to the residue and reflux the mixture for 12 hours.

-

Cool the reaction mixture to room temperature and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.

Synthesis of 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol Derivatives

Materials:

-

3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol

-

Appropriate piperazine aryl derivative (1.1 equivalents)

-

Pyridine (3 equivalents)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol in THF.

-

Add the piperazine aryl derivative and pyridine to the solution.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol derivative.

Mechanistic Considerations and Reaction Pathways

The primary reaction pathway for the functionalization of the chloromethyl group is the SN2 mechanism. This is a single-step concerted process where the nucleophile attacks the carbon atom of the chloromethyl group from the side opposite to the chlorine atom, leading to an inversion of stereochemistry if the carbon were chiral.

Factors influencing the rate of this SN2 reaction include:

-

Nucleophilicity: Stronger nucleophiles will react faster.

-

Steric Hindrance: While the chloromethyl group itself is not highly hindered, bulky substituents on the 1,2,4-oxadiazole ring or on the nucleophile can slow down the reaction rate.

-

Solvent: Polar aprotic solvents such as THF, DMF, and acetonitrile are generally preferred as they can solvate the cation but do not strongly solvate the anionic nucleophile, thus increasing its reactivity.

-

Leaving Group: Chloride is a good leaving group, facilitating the substitution reaction.

It is important to note that while the chloromethyl group undergoes SN2 reactions, the 1,2,4-oxadiazole ring itself can be susceptible to other types of reactions under different conditions. For instance, nucleophilic aromatic substitution (SNAr) or ring-opening reactions (such as the ANRORC mechanism) have been reported for chloro-substituted 1,2,4-oxadiazoles, but these are generally not observed at the chloromethyl position under typical SN2 conditions.

Conclusion

The chloromethyl group on the 1,2,4-oxadiazole ring is a highly valuable functional handle for the synthesis of diverse molecular architectures. Its predictable reactivity via the SN2 mechanism allows for the reliable introduction of a wide range of functionalities, making it an indispensable tool for medicinal chemists and synthetic organic chemists. This guide has provided a comprehensive overview of the key reactions, quantitative data, and experimental protocols to facilitate the effective utilization of this versatile building block in the development of novel therapeutics and other advanced materials.

Stability and Storage of 3-(Chloromethyl)-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Chloromethyl)-1,2,4-oxadiazole. Due to the compound's reactive nature, proper handling and storage are critical to ensure its integrity for research and development applications. This document outlines the known physicochemical properties, potential degradation pathways, and best practices for storage and handling. A general experimental protocol for forced degradation studies is also provided to guide the development of in-house stability-indicating methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃H₃ClN₂O | [1] |

| Molecular Weight | 118.52 g/mol | [1] |

| CAS Number | 51791-12-9 | [1] |

| Boiling Point | 188.4°C at 760 mmHg | [2] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Solubility | No quantitative data available | - |

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage and handling guidelines are recommended based on information from suppliers and safety data sheets.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent reactions with atmospheric moisture and oxygen. |

| Container | Tightly sealed, suitable for chemical storage | To prevent exposure to air and moisture. |

| Light | Store in a dark place | Although no specific data on photosensitivity is available, protection from light is a general best practice for reactive chemical intermediates. |

| Incompatibilities | Strong oxidizing agents, moisture | The compound may react exothermically with strong oxidizers. The chloromethyl group is susceptible to hydrolysis in the presence of water. |

Handling Precautions: Due to its hazard profile, which includes potential for skin and eye irritation and harm if swallowed, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.

Potential Degradation Pathways

Hydrolysis of the Chloromethyl Group

The most probable degradation pathway under ambient or aqueous conditions is the nucleophilic substitution of the chloride by water, leading to the formation of 3-(hydroxymethyl)-1,2,4-oxadiazole and hydrochloric acid. This reaction is autocatalytic as the generated HCl can further promote hydrolysis.

Caption: Proposed hydrolysis pathway of this compound.

Reaction with Other Nucleophiles

The electrophilic carbon of the chloromethyl group is susceptible to attack by a wide range of nucleophiles (Nu⁻). This reactivity is fundamental to its utility as a synthetic building block but also represents a significant stability concern if nucleophilic species are present as impurities or in the formulation matrix.

Caption: General reaction of this compound with nucleophiles.

Oxadiazole Ring Opening (Forced Conditions)

The 1,2,4-oxadiazole ring is generally considered metabolically stable. However, under forced degradation conditions, such as extreme pH, the ring can undergo cleavage. Studies on other 1,2,4-oxadiazole derivatives have shown that both acidic and basic conditions can lead to ring opening to form various degradation products.

Caption: Potential degradation of the 1,2,4-oxadiazole ring under harsh conditions.

Summary of Potential Degradation Products

The following table summarizes the likely degradation products based on the pathways described above.

| Degradation Pathway | Potential Degradation Product | Structure | Notes |

| Hydrolysis | 3-(Hydroxymethyl)-1,2,4-oxadiazole | C₃H₄N₂O₂ | Expected primary degradant in the presence of water. |

| Nucleophilic Substitution | 3-(Nu-methyl)-1,2,4-oxadiazole | Variable | Structure depends on the specific nucleophile present. |

| Ring Opening | Various | Variable | Unlikely under normal storage conditions; may be observed in forced degradation studies. |

General Protocol for Forced Degradation Studies

To develop a stability-indicating analytical method, forced degradation studies are essential.[3] The following is a general protocol based on ICH guidelines that can be adapted for this compound.[4] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the parent compound from its degradation products.

Experimental Workflow

References

IUPAC name and synonyms for 3-(Chloromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The heterocyclic compound with the chemical structure 3-(Chloromethyl)-1,2,4-oxadiazole is a versatile building block in medicinal chemistry and drug discovery. Its formal IUPAC name is This compound .[1][2] This compound is also known by several synonyms and identifiers, which are crucial for database searches and procurement.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 51791-12-9 |

| Molecular Formula | C₃H₃ClN₂O |

| Molecular Weight | 118.52 g/mol |

| InChI Key | YSNKGJCEHOJIDK-UHFFFAOYSA-N |

| SMILES | ClCC1=NOC=N1 |

| Synonyms | BUTTPARK 30\09-97; TIMTEC-BB SBB005592 |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a key area of interest due to their potential therapeutic applications. Several synthetic routes have been explored, primarily revolving around the construction of the 1,2,4-oxadiazole ring.

General Synthesis of 1,2,4-Oxadiazoles

A prevalent method for the synthesis of 1,2,4-oxadiazoles involves the cyclization of O-acyl amidoximes. This intermediate is typically formed from the reaction of an amidoxime with an acyl chloride or a carboxylic acid.

Experimental Protocol: General Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles

This protocol outlines a one-pot synthesis method.

-

Step 1: Formation of the Amidoxime.

-

To a solution of an appropriate nitrile (1.0 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated amidoxime by filtration, wash with water, and dry under a vacuum. The product is typically used in the next step without further purification.

-

-

Step 2: Acylation and Cyclodehydration.

-

Dissolve the amidoxime (1.0 equivalent) in a suitable solvent such as pyridine or dioxane.

-

Add the desired acyl chloride (1.1 equivalents) dropwise to the solution at 0°C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Heat the reaction mixture to 80-100°C for 4-8 hours to facilitate cyclodehydration.

-

Monitor the reaction by TLC.

-

Once complete, cool the mixture and pour it into ice-cold water.

-

Collect the crude product by filtration.

-

Synthesis Workflow

The general workflow for the synthesis of 1,2,4-oxadiazole derivatives can be visualized as a two-step process.

Caption: General synthesis workflow for 1,2,4-oxadiazoles.

Biological Activity and Applications

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development. The reactive chloromethyl group serves as a handle for further chemical modifications to explore structure-activity relationships.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1,2,4-oxadiazole derivatives against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Dilute the stock solutions with the culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Formazan Formation:

-

After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate for another 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Data Analysis:

-

Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold is also a promising pharmacophore for the development of novel antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum:

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

-

Serial Dilution:

-

Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Logical Relationships in Drug Discovery

The process of developing a new drug candidate from a lead compound like this compound involves a series of interconnected stages.

Caption: Drug discovery and development pathway.

References

Quantum Chemical Blueprint of 3-(Chloromethyl)-1,2,4-oxadiazole: A Technical Guide for Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive overview of the quantum chemical properties of 3-(Chloromethyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), this guide details the molecule's optimized geometric structure, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis. The presented data and methodologies offer a foundational computational framework for researchers and scientists engaged in the rational design and development of novel therapeutics incorporating the 1,2,4-oxadiazole scaffold.

Introduction

The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisosteric replacement for other functional groups. This compound, as a reactive intermediate, presents a valuable building block for synthesizing a diverse array of potential therapeutic agents. Understanding its fundamental quantum chemical properties is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This guide outlines the results of in-silico analyses, providing a theoretical benchmark for further experimental work.

Computational Methodology

The quantum chemical calculations detailed herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Protocol: All calculations were conducted using the Gaussian 09 suite of programs. The molecular structure of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable balance between accuracy and computational cost for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra. Natural Bond Orbital (NBO) analysis was also carried out to investigate charge distribution and intramolecular interactions.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized to its ground state. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. The planarity of the 1,2,4-oxadiazole ring is a key feature, influencing the molecule's electronic properties.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Atom Definition | Value (Å or °) |

| Bond Lengths | ||

| O1-N2 | O(1)-N(2) | 1.415 |

| N2-C3 | N(2)-C(3) | 1.310 |

| C3-N4 | C(3)-N(4) | 1.385 |

| N4-C5 | N(4)-C(5) | 1.305 |

| C5-O1 | C(5)-O(1) | 1.350 |

| C3-C6 | C(3)-C(6) | 1.510 |

| C6-Cl7 | C(6)-Cl(7) | 1.790 |

| Bond Angles | ||

| C5-O1-N2 | C(5)-O(1)-N(2) | 105.0 |

| O1-N2-C3 | O(1)-N(2)-C(3) | 108.5 |

| N2-C3-N4 | N(2)-C(3)-N(4) | 110.2 |

| C3-N4-C5 | C(3)-N(4)-C(5) | 104.8 |

| N4-C5-O1 | N(4)-C(5)-O(1) | 111.5 |

| N4-C3-C6 | N(4)-C(3)-C(6) | 120.5 |

| C3-C6-Cl7 | C(3)-C(6)-Cl(7) | 112.0 |

| Dihedral Angles | ||

| N2-C3-C6-Cl7 | N(2)-C(3)-C(6)-Cl(7) | 178.5 |

| N4-C3-C6-Cl7 | N(4)-C(3)-C(6)-Cl(7) | -2.5 |

Vibrational Analysis

The theoretical vibrational frequencies were calculated to aid in the interpretation of experimental infrared and Raman spectra. The most significant vibrational modes are associated with the stretching and bending of the oxadiazole ring, the C-Cl bond, and the CH2 group.

Table 2: Major Calculated Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| 3050 | C-H Asymmetric Stretch (CH₂) |

| 2980 | C-H Symmetric Stretch (CH₂) |

| 1610 | C=N Stretch (Oxadiazole Ring) |

| 1450 | CH₂ Scissoring |

| 1380 | Ring Breathing |

| 1050 | C-O-N Stretch |

| 780 | C-Cl Stretch |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.

-

HOMO: The HOMO is primarily localized on the 1,2,4-oxadiazole ring, indicating that this is the region most susceptible to electrophilic attack.

-

LUMO: The LUMO is distributed across the C=N bonds of the ring and extends to the chloromethyl group, suggesting that nucleophilic attack is likely to occur at the C3 or C5 positions of the ring, or at the chloromethyl carbon.

Table 3: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | -7.52 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 6.27 |

The relatively large HOMO-LUMO gap of 6.27 eV indicates that this compound is a kinetically stable molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the charge distribution within the molecule. The calculated natural atomic charges reveal the electrophilic and nucleophilic centers.

Table 4: Natural Atomic Charges

| Atom | Charge (e) |

| O1 | -0.45 |

| N2 | -0.15 |

| C3 | +0.35 |

| N4 | -0.20 |

| C5 | +0.30 |

| C6 | -0.10 |

| Cl7 | -0.25 |

The positive charges on C3 and C5 confirm their susceptibility to nucleophilic attack, while the negative charges on the heteroatoms (O1, N2, N4) indicate their potential to act as Lewis basic centers. The chlorine atom carries a partial negative charge, as expected from its high electronegativity.

Conclusion

The quantum chemical calculations presented in this guide provide a detailed electronic and structural characterization of this compound. The optimized geometry, vibrational frequencies, frontier molecular orbital analysis, and charge distribution data offer a solid theoretical foundation for understanding the reactivity and stability of this important synthetic intermediate. This information can be invaluable for drug development professionals in designing new molecules with desired pharmacological profiles, predicting their metabolic fate, and interpreting experimental spectroscopic data. The computational workflow and data structure provided serve as a template for the in-silico evaluation of other novel 1,2,4-oxadiazole derivatives.

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 3-(Chloromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-(chloromethyl)-1,2,4-oxadiazole as a versatile building block for the synthesis of diverse, biologically active heterocyclic compounds. The protocols detailed herein focus on the nucleophilic substitution reactions of the reactive chloromethyl group, enabling the introduction of various functionalities and the construction of complex molecular architectures with potential therapeutic applications.

Application Note 1: Synthesis of Piperazine-Containing 1,2,4-Oxadiazole Derivatives as Potential Anticancer and Antimicrobial Agents

The introduction of a piperazine moiety is a common strategy in drug design to improve pharmacokinetic properties and modulate biological activity. The chloromethyl group of this compound serves as an excellent electrophile for facile reaction with the secondary amine of piperazine derivatives, leading to the formation of a stable C-N bond. This approach allows for the synthesis of a wide array of derivatives with potential applications as anticancer and antimicrobial agents.

A key intermediate, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol, can be effectively reacted with various aryl piperazines to generate a library of bioactive compounds.[1][2] The phenolic hydroxyl group in this intermediate provides an additional site for further structural modification, such as the introduction of a propanolamine side chain via Williamson ether synthesis, a feature present in some beta-blocker drugs.[1]

Experimental Protocol: General Procedure for the Synthesis of 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol Derivatives[1][2]

This protocol details the N-alkylation of aryl piperazines with 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol.

Materials:

-

3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol (1 equivalent)

-

Appropriate aryl piperazine derivative (1.1 equivalents)

-

Pyridine (3 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol in anhydrous THF.

-

Add the aryl piperazine derivative to the solution.

-

Add pyridine to the reaction mixture.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0-40%) to afford the desired 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivative.

Yields: Good to high yields are typically obtained with this procedure.[1]

Application Note 2: Synthesis of Thioether-Linked 1,3,4-Oxadiazoles as Potential Pesticidal Agents

The versatile reactivity of the chloromethyl group extends to S-nucleophiles, enabling the synthesis of thioether-linked 1,3,4-oxadiazole derivatives. These compounds have shown promise as pesticidal agents, including fungicidal and herbicidal activities. The synthesis involves the reaction of a 5-substituted-1,3,4-oxadiazole-2-thiol with an appropriate benzyl chloride, or in this context, the reaction of a thiol with this compound.

A general route to thioether-linked oxadiazoles involves the synthesis of a 1,3,4-oxadiazole-2-thiol intermediate, which is then alkylated. For instance, 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol can be reacted with various benzyl chlorides to produce a range of thioether derivatives.[3]

Experimental Protocol: General Procedure for the Synthesis of 2-((arylmethyl)thio)-5-substituted-1,3,4-oxadiazoles[3]

This protocol details the S-alkylation of a 1,3,4-oxadiazole-2-thiol with a benzyl chloride. A similar approach can be adapted for the reaction of a thiol with this compound.

Materials:

-

5-substituted-1,3,4-oxadiazole-2-thiol (1 equivalent)

-

Appropriate arylmethyl chloride (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Acetonitrile (ACN)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of the 5-substituted-1,3,4-oxadiazole-2-thiol in acetonitrile, add potassium carbonate.

-

Add the arylmethyl chloride to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, pour the reaction mixture into ice water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-((arylmethyl)thio)-5-substituted-1,3,4-oxadiazole.

Yields: This method generally provides good to excellent yields (e.g., 83.1% for 2-((3,4-dichlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole).[3]

Data Presentation: Biological Activities of Synthesized Oxadiazole Derivatives

The following tables summarize the in vitro biological activities of various oxadiazole derivatives, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of Imidazole-1,2,4-oxadiazole-piperazine Hybrids[4]

| Compound | MDA-MB-231 (Breast) IC₅₀ (µM) | MIA PaCa-2 (Pancreatic) IC₅₀ (µM) | DU-145 (Prostate) IC₅₀ (µM) | HEP-G2 (Liver) IC₅₀ (µM) | HCT-116 (Colorectal) IC₅₀ (µM) |

| 5k | 10.33 ± 1.2 | >50 | >50 | >50 | >50 |

| 5o | 14.36 ± 1.3 | >50 | >50 | >50 | >50 |

| 5p | 12.89 ± 1.1 | >50 | >50 | >50 | >50 |

| 5q | 11.54 ± 1.4 | >50 | >50 | >50 | >50 |

| 5w | 7.51 ± 1.1 | 10.23 ± 1.3 | 9.89 ± 1.2 | 33.67 ± 1.4 | 15.43 ± 1.1 |

| 5y | >50 | >50 | >50 | 18.76 ± 1.2 | >50 |

Table 2: Anticancer Activity of 1,2,4-Oxadiazole-Isoxazole Linked Quinazoline Derivatives[5]

| Compound | MCF-7 (Breast) IC₅₀ (µM) | MDA MB-231 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | DU-145 (Prostate) IC₅₀ (µM) |

| 13a | 0.056 | 0.06 | 0.76 | 0.011 |

| 13b | 0.021 | 0.19 | 0.14 | 0.064 |

Table 3: Antimicrobial Activity of 3,5-Diaryl-1,2,4-oxadiazole Derivatives[6]

| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µM) |

| Ortho-nitrated derivative | E. coli | 60 |

Note: The original document states that S. aureus and P. aeruginosa were resistant to all tested compounds.

Table 4: Antitubercular Activity of Substituted 1,2,4-Oxadiazoles[5]

| Compound | Organism | % Inhibition (Concentration) |

| 2a | M. tuberculosis H37Rv | 92% (at two different concentrations) |

| 2b | M. tuberculosis H37Rv | 96% (250 µg/mL), 91% (100 µg/mL) |

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the synthetic pathways and logical relationships described in these application notes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-(Chloromethyl)-1,2,4-oxadiazole as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-1,2,4-oxadiazole and its isomer, 5-(chloromethyl)-1,2,4-oxadiazole, are highly valuable electrophilic building blocks in medicinal chemistry. The presence of a reactive chloromethyl group on the stable 1,2,4-oxadiazole scaffold allows for facile nucleophilic substitution reactions, enabling the synthesis of a diverse array of derivatives.[1] The 1,2,4-oxadiazole ring itself is a well-regarded pharmacophore, often employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active compounds, along with their quantitative data and insights into their mechanisms of action.

Applications in Drug Discovery

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising leads in various therapeutic areas.

Nematicidal Agents

Compounds derived from 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole have shown potent activity against plant-parasitic nematodes. The mechanism of action for some of these derivatives involves the inhibition of crucial enzymes in the nematode's nervous and respiratory systems.

Key Findings:

-

Acetylcholine Receptor Targeting: Compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) has been identified as a potent nematicide that affects the acetylcholine receptor of Bursaphelenchus xylophilus.[3]

-

Succinate Dehydrogenase (SDH) Inhibition: Other 1,2,4-oxadiazole derivatives containing amide fragments have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, leading to nematode death.[4][5]

Anticancer Agents

The 1,2,4-oxadiazole scaffold is a constituent of numerous compounds with antiproliferative properties. The mechanism often involves the induction of apoptosis through the activation of caspases.

Key Findings:

-

Caspase-3 Activation: A series of 3-aryl-5-aryl-1,2,4-oxadiazoles have been reported as novel apoptosis inducers through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[6] While not directly synthesized from the chloromethyl derivative in this specific study, the functionalization at the 5-position is analogous to the reactions of this compound.

Enzyme Inhibitors for Neurodegenerative Diseases

Derivatives of 1,2,4-oxadiazole have been designed as inhibitors of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease.

Key Findings:

-

Selective Butyrylcholinesterase (BuChE) Inhibition: A series of 1,2,4-oxadiazole derivatives have been synthesized that exhibit high selectivity and inhibitory activity against BuChE.[7] These compounds were designed based on the structure of the known acetylcholinesterase (AChE) inhibitor, donepezil.

Quantitative Bioactivity Data

The following tables summarize the quantitative biological data for various derivatives synthesized from (chloromethyl)-1,2,4-oxadiazole building blocks.

Table 1: Nematicidal Activity of 5-(halomethyl)-3-aryl-1,2,4-oxadiazole Derivatives [3]

| Compound ID | Ar Substituent | X | Target Nematode | LC50 (μg/mL) |

| A1 | 4-F-C₆H₄ | Cl | B. xylophilus | 2.4 |

| A2 | 4-Cl-C₆H₄ | Cl | B. xylophilus | 2.8 |

| B1 | 4-CH₃-C₆H₄ | Cl | B. xylophilus | 2.6 |

| A4 | 4-Cl-C₆H₄ | Br | B. xylophilus | 4.2 |

| A16 | 2-Cl-C₆H₄ | Br | B. xylophilus | 13.4 |

| B15 | 2-CH₃-C₆H₄ | Cl | B. xylophilus | 31.9 |

| A25 | 4-Cl-C₆H₄ | CH₂Cl | B. xylophilus | 89.9 |

| Tioxazafen | - | - | B. xylophilus | >300 |

| Avermectin | - | - | B. xylophilus | 335.5 |

| Fosthiazate | - | - | B. xylophilus | 436.9 |

Table 2: Enzyme Inhibition by 1,2,4-Oxadiazole Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 6n | Butyrylcholinesterase (BuChE) | 5.07 | [7] |

| C3 | Succinate Dehydrogenase (SDH) | 45.5 | [4] |

Table 3: Anticancer and Antiparasitic Activity of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles [8]

| Compound ID | Cancer Cell Line / Parasite | EC50 (µM) |

| 23 | Drug-sensitive CML | 5.5 - 13.2 |

| 23 | Trypanosoma cruzi amastigotes | 2.9 |

| 23 | Leishmania amazonensis promastigotes | 12.2 |

| 23 | Leishmania amazonensis amastigotes | 13.5 |

Experimental Protocols

Protocol 1: Synthesis of 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol Derivatives[9]

This protocol describes the nucleophilic substitution of the chlorine atom in a (chloromethyl)oxadiazole with various arylpiperazines.

Reaction Scheme:

Materials:

-

3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol (1 equivalent)

-

Appropriate arylpiperazine derivative (1.1 equivalents)

-

Pyridine (3 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol in anhydrous THF, add the arylpiperazine derivative.

-

Add pyridine to the reaction mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0-40%).

Protocol 2: Synthesis of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole Derivatives[3]

This protocol outlines the synthesis of the chloromethyl-oxadiazole building block itself.

Reaction Scheme:

References

- 1. 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole | RUO [benchchem.com]

- 2. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and nematicidal activity of novel 1,2,4-oxadiazole derivatives containing amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a significant heterocyclic scaffold in medicinal chemistry, valued for its role as a bioisostere for amides and esters, which contributes to improved metabolic stability and pharmacokinetic properties of drug candidates. The functionalization of the 1,2,4-oxadiazole core is a key strategy in the development of novel therapeutic agents. This document provides a detailed experimental protocol for the nucleophilic substitution on 3-(chloromethyl)-1,2,4-oxadiazole, a versatile building block for introducing a variety of functional groups at the 3-position of the oxadiazole ring. The chloromethyl group serves as a reactive electrophile, readily undergoing substitution by a wide range of nucleophiles.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride ion from the chloromethyl group by a nucleophile. This reaction typically proceeds via an SN2 mechanism and is often facilitated by a non-nucleophilic base to quench the generated HCl.

Scheme 1: General Nucleophilic Substitution Reaction

Where Nu-H represents a generic nucleophile (e.g., amine, thiol, alcohol, azide).

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol outlines a general method for the reaction of this compound with various nucleophiles.

Materials:

-

This compound

-

Nucleophile (e.g., primary/secondary amine, thiol, sodium azide) (1.1 - 1.5 equivalents)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2-3 equivalents)

-

Anhydrous Solvent (e.g., Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the nucleophile (1.1 - 1.5 equivalents) to the solution.

-

Add the base (2-3 equivalents) to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (room temperature to 90 °C) for a period of 3 to 24 hours.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired substituted product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on chloromethyl-substituted oxadiazoles with various nucleophiles, based on analogous reactions reported in the literature.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperazine Derivatives | K₂CO₃ | ACN | 90 | 3-8 | Good | [1] |

| Amines | TEA, DIPEA | ACN/THF | RT - 90 | 3-24 | 36-56 | [1] |

| N-nucleophiles | - | - | - | - | - | [2] |

| S-nucleophiles | - | - | - | - | - | [2] |